![molecular formula C16H16N6O3 B12636114 N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine CAS No. 921197-82-2](/img/structure/B12636114.png)
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine: is a compound that combines a purine derivative with an amino acid The purine derivative, 6-amino-9H-purine, is a well-known structure in biochemistry, often associated with nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 6-amino-9H-purine, can be synthesized through various methods, including the reaction of adenine with appropriate reagents.
Coupling with L-phenylalanine: The acetylated purine derivative is then coupled with L-phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine or phenylalanine moieties, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The purine derivative may interact with nucleic acids or enzymes involved in nucleotide metabolism, while the L-phenylalanine moiety may influence protein synthesis and function . The compound’s effects are mediated through these interactions, leading to various biochemical and physiological outcomes.
Comparaison Avec Des Composés Similaires
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine can be compared with other similar compounds, such as:
Adenine Derivatives: Compounds like adenine and its acetylated forms share structural similarities with the purine moiety of this compound.
Phenylalanine Derivatives: Compounds like N-acetyl-L-phenylalanine and other phenylalanine derivatives share similarities with the amino acid moiety.
Peptide Conjugates: Other peptide conjugates that combine purine derivatives with amino acids can be compared based on their structure and function.
Conclusion
This compound is a unique compound with diverse applications in chemistry, biology, medicine, and industry. Its synthesis involves specific reaction conditions and reagents, and it can undergo various chemical reactions. The compound’s mechanism of action and comparison with similar compounds highlight its potential and uniqueness in scientific research.
Propriétés
Numéro CAS |
921197-82-2 |
|---|---|
Formule moléculaire |
C16H16N6O3 |
Poids moléculaire |
340.34 g/mol |
Nom IUPAC |
(2S)-2-[[2-(6-aminopurin-9-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N6O3/c17-14-13-15(19-8-18-14)22(9-20-13)7-12(23)21-11(16(24)25)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,21,23)(H,24,25)(H2,17,18,19)/t11-/m0/s1 |
Clé InChI |
MCDYGLBVMARBSC-NSHDSACASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


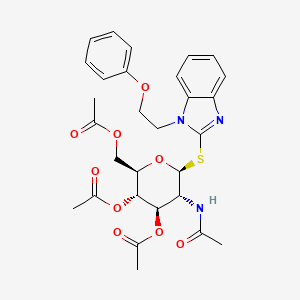
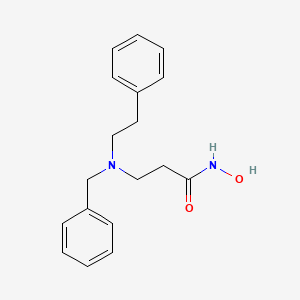
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
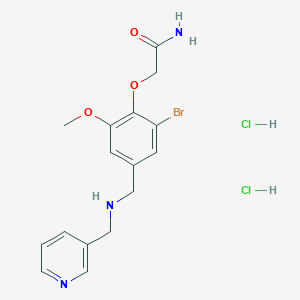
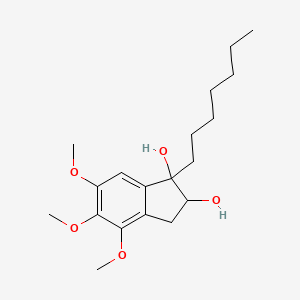

![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
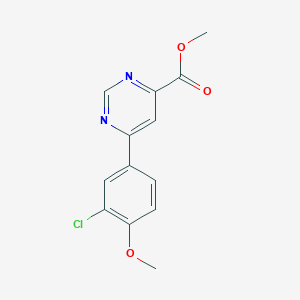
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
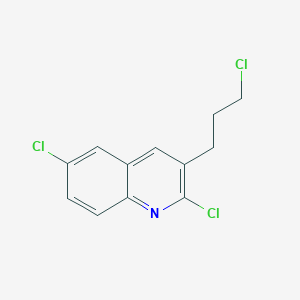
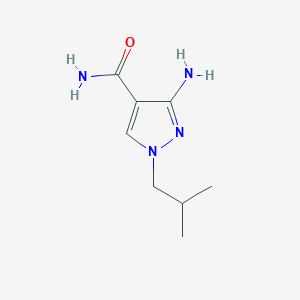
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
